molecular formula C11H13FN2O B12071460 N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide

Cat. No.: B12071460
M. Wt: 208.23 g/mol
InChI Key: CSNQZWRCVBMCOP-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a carboxamide group to a 3-fluoro-5-methylphenyl substituent. The fluorine and methyl groups on the aromatic ring may influence lipophilicity, electronic properties, and pharmacokinetics (e.g., absorption and bioavailability) .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)azetidine-3-carboxamide

InChI

InChI=1S/C11H13FN2O/c1-7-2-9(12)4-10(3-7)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15)

InChI Key

CSNQZWRCVBMCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(=O)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-fluoro-5-methylphenylamine and suitable carbonyl compounds.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the azetidine intermediate with carboxylic acid derivatives, such as acyl chlorides or anhydrides, under mild conditions.

    Final Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the azetidine ring play crucial roles in binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Azetidine Carboxamide Cores

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
  • Core Structure : Azetidine-3-carboxamide.
  • Substituents :
    • Aromatic group: 2-chloro-5-(trifluoromethyl)phenyl.
    • Pyrimidinyl group at position 1 of the azetidine ring.
  • Key Differences: The trifluoromethyl group increases electron-withdrawing effects and lipophilicity compared to the fluorine and methyl groups in the target compound.
(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide (Compound 36)
  • Core Structure : Azetidine-3-carboxamide with a thiophene linker.
  • Substituents :
    • Thiophene ring connected to a benzamide group and a second azetidine moiety.
  • Dual azetidine moieties may improve solubility or metabolic stability compared to the simpler target compound .

Analogues with Heterocyclic Cores and Similar Substituents

6-Amino-7-(2,3-dimethylbenzyl)-N-(3-fluoro-5-methylphenyl)-8-methoxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (Compound 23)
  • Core Structure : Thiazolo[3,2-a]pyridine.
  • Substituents :
    • 3-Fluoro-5-methylphenyl carboxamide.
    • 2,3-Dimethylbenzyl and methoxy groups.
  • The amino and methoxy groups may improve solubility or modulate electronic properties .
N-(3-Fluoro-5-methylphenyl)-8-(methylsulfonamido)-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (Compound 31)
  • Core Structure : Thiazolo[3,2-a]pyridine.
  • Substituents :
    • Methyl sulfonamide group at position 6.
    • Naphthalenylmethyl group at position 5.
  • Key Differences: The methyl sulfonamide group enhances polarity and may improve aqueous solubility or metabolic stability.

Biological Activity

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with substituted aryl isocyanates. The reaction conditions often include solvents like DMF (dimethylformamide) and catalysts such as triethylamine. The final product is purified through crystallization or chromatography.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, various azetidine derivatives have shown potent inhibition against multiple cancer cell lines, including:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast cancer)0.126
SK-Hep-1 (Liver cancer)16.23
B16-F10 (Melanoma)47.73
U937 (Monocytic leukemia)34.58

These compounds often act by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including the modulation of key signaling pathways.

The mechanism of action for this compound and its analogs involves:

  • Inhibition of Kinases : Some derivatives have been identified as inhibitors of specific kinases implicated in cancer progression.
  • Induction of Apoptosis : Many studies report an increase in caspase activity, indicating that these compounds can promote programmed cell death in cancer cells.

Case Studies

A notable case study involves the evaluation of a structurally related compound in a mouse model of triple-negative breast cancer (TNBC). The compound exhibited a significant reduction in lung metastasis compared to controls, suggesting that azetidine derivatives may have therapeutic potential in metastatic cancers .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that azetidine derivatives may possess:

  • Antiviral Activity : Some studies suggest that these compounds can inhibit viral replication, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Preliminary results indicate potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

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